N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S/c1-32-19-11-9-18(10-12-19)28-25(30)16-29-20-7-5-6-8-23(20)36-24(15-26(29)31)17-13-21(33-2)27(35-4)22(14-17)34-3/h5-14,24H,15-16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHNYZVPOZMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structural characteristics, and most importantly, its biological activity based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. A notable synthetic route includes the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with various aromatic compounds to form the desired thiazepine structure. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques and Findings
| Technique | Key Findings |
|---|---|
| IR Spectroscopy | New absorption bands at 3381 cm (NH) and 1680 cm (C=O amide) |
| NMR Spectroscopy | Signals indicating the presence of methoxy groups and vinylic protons |
| HR-MS | Confirmed molecular formula CHNO |
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of related structures have been tested against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The National Cancer Institute's screening methods reveal that these compounds can inhibit cell proliferation effectively.
Case Study: Antitumor Activity Evaluation
A study conducted on a series of thiazepine derivatives demonstrated their antitumor activity against 60 different cancer cell lines using the sulforhodamine B assay. The results indicated that certain modifications in the chemical structure enhanced the anticancer efficacy significantly.
Antidiabetic Properties
The compound's analogs have also been investigated for their antidiabetic effects. Studies suggest that phenoxy-N-arylacetamides can lower blood glucose levels in diabetic models, indicating a potential mechanism involving insulin sensitization.
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antidiabetic activities, several studies highlight the anti-inflammatory properties of similar compounds. They have been shown to reduce inflammation markers in vitro and in vivo models, suggesting a dual role in pain management.
Table 2: Summary of Biological Activities
| Biological Activity | References |
|---|---|
| Anticancer | Hsieh et al., 2012; Rammohan et al., 2020 |
| Antidiabetic | Li et al., 2015 |
| Anti-inflammatory | Rani et al., 2014 |
| Analgesic | Rani et al., 2014 |
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects could stem from the inhibition of pro-inflammatory cytokines.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step organic reaction involving the reaction of specific precursors. The synthesis typically involves:
- Formation of key intermediates : The initial steps include the preparation of 3,4,5-trimethoxyphenyl derivatives and their subsequent reactions with chloroacetamides.
- Characterization techniques : The structure is confirmed using various spectroscopic methods including IR, NMR (both and ), and X-ray diffraction analysis. These methods help elucidate the molecular geometry and confirm the presence of functional groups such as amides and ketones.
Table 1: Summary of Characterization Techniques
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups (e.g., C=O, N-H bonds) |
| NMR | Determines hydrogen environments and connectivity |
| NMR | Provides information on carbon skeleton |
| X-ray Diffraction | Confirms crystal structure and molecular arrangement |
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF7) cells.
Case Study
A study evaluated the anticancer potential of related thiazepine derivatives against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity.
Antimicrobial Properties
Compounds in this class have also been investigated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups is believed to enhance their interaction with microbial membranes.
Case Study
In vitro tests showed that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
Neurological Applications
There is growing interest in the neuroprotective effects of thiazepine derivatives. Preliminary studies suggest that these compounds may have potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Study
Research involving animal models has indicated that derivatives can improve cognitive function and exhibit neuroprotective properties in models of Alzheimer's disease.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a candidate for further pharmaceutical exploration.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-2-(2-(Furan-2-yl)-4-oxo-3,4-Dihydrobenzo[b][1,4]Thiazepin-5(2H)-yl)Acetamide (CAS: 863004-99-3)
- Structural Differences : Replaces the 3,4,5-trimethoxyphenyl group with a furan-2-yl substituent and substitutes the 4-methoxyphenyl with a 4-ethoxyphenyl.
- Ethoxy may enhance lipophilicity compared to methoxy .
- Molecular Weight : 422.5 g/mol (vs. ~495 g/mol for the target compound).
2-(2-(3,4-Dimethoxyphenyl)-4-oxo-3,4-Dihydrobenzo[b][1,4]Thiazepin-5(2H)-yl)-N-(4-Fluorobenzyl)Acetamide (CAS: 847487-51-8)
- Structural Differences : Features a 3,4-dimethoxyphenyl group (one fewer methoxy than the target) and a 4-fluorobenzyl acetamide.
- Implications : Reduced methoxy groups may lower tubulin-binding affinity, while the fluorobenzyl group could improve metabolic stability .
- Molecular Weight : 480.6 g/mol.
Acetamide Side Chain Variations
2-(5-Amino-1,3,4-Thiadiazol-2-ylthio)-N-(4-Methoxyphenyl)Acetamide (Compound 3g)
- Structural Differences : Replaces the benzo[b][1,4]thiazepine core with a 1,3,4-thiadiazole ring.
- However, the absence of the thiazepine core eliminates conformational flexibility critical for binding to certain enzymes .
N-(4-Chlorophenyl)-2-[2-Methyl-4-oxo-7-(2-Thienyl)[1,3]Thiazolo[4,5-d]Pyridazin-5(4H)-yl]Acetamide (CAS: 941880-89-3)
- Structural Differences : Substitutes the thiazepine core with a thiazolo[4,5-d]pyridazin scaffold and a chlorophenyl group.
- Implications : The pyridazin ring may enhance planar rigidity, favoring kinase inhibition. The chloro substituent increases electronegativity compared to methoxy .
Anticancer Activity
The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4 derivatives, which inhibit tubulin polymerization (IC₅₀ values in the nanomolar range) . In contrast, the furan-2-yl derivative (CAS: 863004-99-3) lacks the trimethoxy motif, likely reducing tubulin affinity. However, furan-containing compounds may exhibit alternative mechanisms, such as topoisomerase inhibition .
Molecular Data Comparison
Q & A
Q. What advanced spectroscopic techniques are recommended for confirming the structure of N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
To confirm the structure, employ a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared Spectroscopy (IR) , and High-Resolution Mass Spectrometry (HRMS) .
- ¹H NMR : Identify proton environments, such as methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons from the 3,4,5-trimethoxyphenyl moiety (δ ~6.5–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (e.g., acetamide C=O at ~170 ppm) and quaternary carbons in the dihydrobenzo[b][1,4]thiazepine ring .
- IR : Validate functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹, N-H bending at ~1550 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimize the multi-step synthesis by:
- Stepwise purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
- Amidation conditions : Employ coupling agents like EDCI/HOBt for the acetamide formation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for thiazepine ring cyclization, ensuring inert atmospheres to prevent oxidation .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.
- MIC determination : Use broth microdilution methods to quantify minimum inhibitory concentrations, referencing structurally similar thiazole and triazole derivatives with reported activity .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action against biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase or fungal CYP51). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the thiazepine core .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in target proteins .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with halogen or nitro groups) to evaluate impact on bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., acetamide linker, thiazepine ring) using 3D-QSAR models .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines) to isolate variables.
- Meta-analysis : Compare data from analogs (e.g., thiazole derivatives with similar substituents) to identify trends in potency and selectivity .
Q. What methodologies are recommended for assessing metabolic stability and pharmacokinetics (PK)?
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) to measure half-life (t½) and identify major metabolites via LC-MS/MS.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction .
Q. How can degradation pathways be characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide group or oxidation of the thiazepine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
